molecular formula C8H6ClFO3 B1457696 2-Chloro-6-fluoro-4-methoxybenzoic acid CAS No. 1785280-62-7

2-Chloro-6-fluoro-4-methoxybenzoic acid

Cat. No.: B1457696
CAS No.: 1785280-62-7
M. Wt: 204.58 g/mol
InChI Key: NLCFFGMUZGCKRN-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H6ClFO3 and its molecular weight is 204.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Chloro-6-fluoro-4-methoxybenzoic acid, while not directly mentioned, is structurally related to compounds such as 4-chloro-2-fluoro-5-nitrobenzoic acid, which has been utilized as a multireactive building block in the synthesis of various heterocyclic compounds. These include benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides through heterocyclic oriented synthesis (HOS). This process involves immobilization on polymer supports followed by substitution, reduction, and cyclization reactions, demonstrating the potential of chloro-fluoro-methoxybenzoic acids in the development of diverse chemical libraries significant in drug discovery (Křupková et al., 2013).

Chemical Synthesis and Characterization

Related compounds to this compound, such as 2-chloro-6-methylbenzoic acid, have been synthesized through methods like nucleophilic aromatic substitution and carbonylation. These methods highlight the versatility of chloro-fluoro-benzoic acids in organic synthesis, offering efficient pathways for producing structurally similar compounds, which could be pivotal in various chemical syntheses and industrial applications (Daniewski et al., 2002).

Pharmaceutical Intermediates

The structural analogs of this compound serve as intermediates in the synthesis of pharmaceutical compounds. For example, the synthesis of 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline, an important pharmaceutical compound, starts from 3-hydroxy-4-methoxybenzoic acid methyl ester, showcasing the role of chloro-fluoro-methoxybenzoic acids in complex pharmaceutical syntheses (Ping, 2005).

Properties

IUPAC Name

2-chloro-6-fluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCFFGMUZGCKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785280-62-7
Record name 2-chloro-6-fluoro-4-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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